Hydrophobicity Advantage: LogP 3.15 vs. Boc-L-Phenylalanine (LogP 2.60)
Boc-L-Pentafluorophenylalanine exhibits a computed LogP of 3.15 , representing a +0.55 LogP unit increase (approximately +21% on a linear scale) over Boc-L-phenylalanine, which has a LogP of approximately 2.60 (range 2.60–2.96 across multiple databases) [1]. This hydrophobicity differential places the pentafluoro analogue closer to cyclohexylalanine (Cha) in terms of side-chain lipophilicity, as independently confirmed by experimentally determined hydrophobicity ordering: Ala < Tyr < Phe < F₅-Phe < Cha [2].
| Evidence Dimension | Octanol-water partition coefficient (LogP, computed) |
|---|---|
| Target Compound Data | ACD/LogP = 3.15 |
| Comparator Or Baseline | Boc-L-phenylalanine: ACD/LogP = 2.60 (range 2.60–2.96) |
| Quantified Difference | ΔLogP = +0.55 (approximately +21% increase in lipophilicity) |
| Conditions | Computed LogP values from ACD/Labs algorithm; experimentally validated hydrophobicity ordering from peptide self-assembly studies |
Why This Matters
The LogP differential directly impacts peptide-membrane partitioning, HPLC retention time predictability, and aggregation propensity in SPPS—making Boc-L-Pentafluorophenylalanine the preferred choice when enhanced side-chain hydrophobicity is required without resorting to entirely non-aromatic residues such as cyclohexylalanine.
- [1] Molbase. Boc-L-phenylalanine (CAS 13734-34-4): LogP = 2.5979. Available at: https://qiye.molbase.cn/ View Source
- [2] Senguen FT, Lee NR, Gu X, Ryan DM, Doran TM, Anderson EA, Nilsson BL. Probing aromatic, hydrophobic, and steric effects on the self-assembly of an amyloid-β fragment peptide. Mol Biosyst. 2011;7(2):486-496. PMID: 21060949. View Source
